molecular formula C12H17BrClNO2S B1446368 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864064-77-6

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Cat. No.: B1446368
CAS No.: 1864064-77-6
M. Wt: 354.69 g/mol
InChI Key: MAZGDPVBKMTGJA-UHFFFAOYSA-N
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Description

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: is an organic compound that features a piperidine ring substituted with a 4-bromophenylsulfonylmethyl group

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGDPVBKMTGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the following steps:

    Formation of 4-bromophenyl methyl sulfone: This can be achieved by reacting 4-bromobenzene with a sulfonyl chloride in the presence of a base.

    Coupling with piperidine: The 4-bromophenyl methyl sulfone is then reacted with piperidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can participate in oxidation-reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the sulfone group can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield sulfides or thiols.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in studies involving enzyme inhibition or receptor binding due to its structural features. Medicine Industry : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfone groups but lacks the piperidine ring.

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines that share the core structure but differ in functional groups.

Uniqueness

  • The combination of the 4-bromophenylsulfonylmethyl group with the piperidine ring makes this compound unique, offering a distinct set of chemical and biological properties that can be exploited in various applications.

Biological Activity

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a sulfonyl group, positions it as a potential candidate for various therapeutic applications, particularly in treating neurological disorders and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 316.22 g/mol

This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : The piperidine ring allows for interaction with various receptors in the nervous system, which may modulate neurotransmitter activity. This interaction suggests potential applications in treating neuropsychiatric disorders.

Antimycobacterial Activity

Research indicates that derivatives of piperidines, including those similar to this compound, exhibit inhibitory effects against Mycobacterium tuberculosis. In high-throughput screening, compounds from the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Neuropharmacology

The compound's structural properties suggest potential use as a therapeutic agent targeting dopamine receptors. Compounds with similar structures have been noted for their selective action on D3 dopamine receptors, promoting neuroprotective effects .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how variations in the compound's structure affect its biological activity. For instance:

ModificationEffect on Activity
Substitution at piperidine nitrogenAlters potency against biological targets
Changes in the bromophenyl moietyAffects selectivity and overall efficacy

Modifications can lead to significant changes in both potency and selectivity against various biological targets.

Study on Antimycobacterial Activity

In a study conducted by researchers screening a library of compounds for anti-tubercular activity, several analogs of this compound were identified with promising MIC values . The study focused on the 4PP series, which showed effective inhibition against M. tuberculosis strains with mutations in MmpL3, indicating that MmpL3 is a critical target for these compounds.

Neuropharmacological Evaluation

Another study evaluated the neuropharmacological properties of similar piperidine derivatives. It was found that certain analogs exhibited high selectivity over D3 dopamine receptors and demonstrated significant neuroprotective effects in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
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